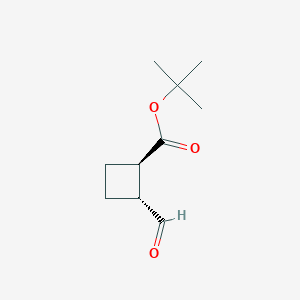
rel-(1R,2R)-tert-Butyl 2-formylcyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a formyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction using reagents such as formic acid or formyl chloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Rel-tert-butyl (1R,2R)-2-carboxycyclobutane-1-carboxylate.
Reduction: Rel-tert-butyl (1R,2R)-2-hydroxycyclobutane-1-carboxylate.
Substitution: Rel-tert-butyl (1R,2R)-2-aminocyclobutane-1-carboxylate.
Aplicaciones Científicas De Investigación
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-tert-butyl (1R,2r)-2-cyanocyclohexylcarbamate
- tert-Butyl-[(1R,2R)-2-aminocyclohexyl]carbamate
- Rel-tert-butyl ((1R,2R)-2-(4-iodophenoxy)cyclopropyl)carbamate
Uniqueness
Rel-tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
tert-butyl (1R,2R)-2-formylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
ZJEYQIKBNGOQFG-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1CC[C@H]1C=O |
SMILES canónico |
CC(C)(C)OC(=O)C1CCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)


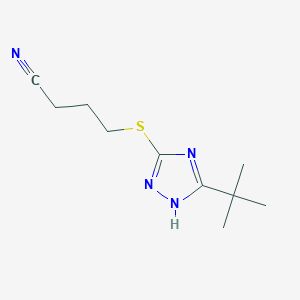


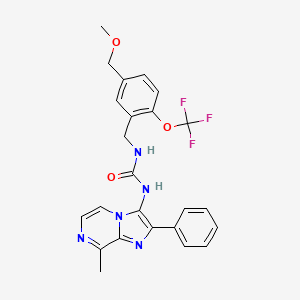
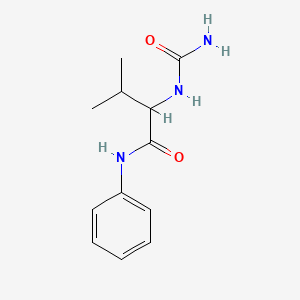
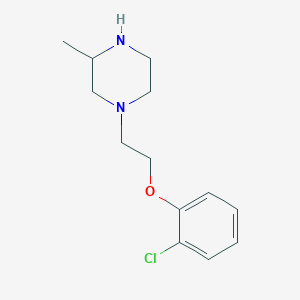


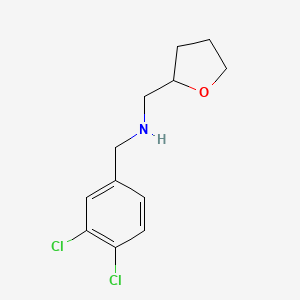
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
